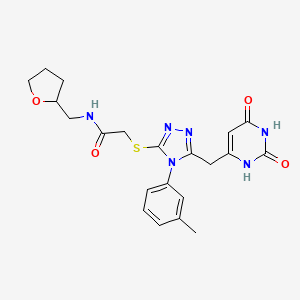
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its antimicrobial, antifungal, and anticancer properties.
Molecular Composition
The compound consists of several key functional groups:
- Tetrahydropyrimidine : A six-membered ring containing nitrogen, contributing to its biological activity.
- Triazole : A five-membered ring that enhances the compound's interaction with biological targets.
- Thioether linkage : This feature may influence the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula for this compound is C19H24N6O3S, indicating a complex structure with multiple nitrogen and oxygen atoms which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, similar to the compound . Triazoles have been reported to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : Triazole derivatives demonstrated moderate to good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, while showing limited effectiveness against Gram-positive strains like Staphylococcus aureus .
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Triazole | E. coli | Moderate |
| Triazole | Pseudomonas aeruginosa | Good |
| Triazole | Staphylococcus aureus | Limited |
Antifungal Activity
The antifungal properties of similar triazole compounds have also been documented. Compounds containing triazole rings have shown effectiveness against various fungi:
- In Vitro Studies : The antifungal activity was assessed using the agar diffusion method against Candida albicans and other fungal strains. Notably, some derivatives exhibited strong inhibition zones indicating potent antifungal activity .
| Compound Type | Target Fungi | Inhibition Zone (mm) |
|---|---|---|
| Triazole | Candida albicans | 20 |
| Triazole | Aspergillus flavus | 19 |
Anticancer Activity
Emerging research suggests that compounds with similar structural features may possess anticancer properties. The presence of multiple nitrogen atoms in the heterocyclic rings is often associated with enhanced interaction with DNA or RNA:
- Mechanism of Action : Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, potentially making them candidates for further development in cancer therapeutics .
Case Studies
- Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain modifications to the triazole ring significantly improved antibacterial activity .
- Antifungal Efficacy : Research on a related series of compounds showed promising results against fungal pathogens, suggesting that structural variations could lead to enhanced antifungal properties .
- Cancer Cell Line Studies : Investigations into the cytotoxic effects of similar compounds on various cancer cell lines revealed significant growth inhibition, warranting further exploration into their mechanisms of action .
特性
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-13-4-2-5-15(8-13)27-17(9-14-10-18(28)24-20(30)23-14)25-26-21(27)32-12-19(29)22-11-16-6-3-7-31-16/h2,4-5,8,10,16H,3,6-7,9,11-12H2,1H3,(H,22,29)(H2,23,24,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQRRVKNOCOIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3CCCO3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














